nor-6alpha-Oxycodol
Overview
Description
“nor-6alpha-Oxycodol” is an analytical reference material that is structurally similar to known opioids. It is a metabolite of oxycodone . It is intended for research and forensic applications .
Molecular Structure Analysis
The molecular formula of “this compound” is C17H21NO4, and it has a formula weight of 303.4 . The InChI code is InChI=1S/C17H21NO4/c1-21-11-3-2-9-8-12-17 (20)5-4-10 (19)15-16 (17,6-7-18-12)13 (9)14 (11)22-15/h2-3,10,12,15,18-20H,4-8H2,1H3/t10-,12+,15-,16-,17+/m0/s1 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a purity of ≥98%. It is a neat solid and has solubility in DMF: 20 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml, and DMSO: 10 mg/ml .
Scientific Research Applications
Pharmacokinetics and Metabolism
nor-6alpha-Oxycodol, as a metabolite of Oxycodone, contributes significantly to the overall analgesic effect. Studies show that Oxycodone itself is responsible for the majority of the analgesic effect during both oral and intravenous administration. The contribution of its metabolites, including this compound, is minimal due to low metabolite concentrations at the site of action, despite some having a much higher µ-receptor affinity than the parent drug (Klimas et al., 2013).
Cancer-Related Pain Management
This compound, as part of Oxycodone's action, is used in the management of cancer-related pain. It is an alternative to morphine and hydromorphone for cancer-related pain due to the lack of significant differences in analgesia or adverse effects between these opioids. High-quality research supports the use of Oxycodone, and by extension its metabolites, in cancer and palliative care populations (King et al., 2011).
Metabolic Therapy for Cancer
The metabolites of Oxycodone, including this compound, may indirectly contribute to research in metabolic cancer therapy. Although not directly linked to this compound, the understanding of metabolites and their actions is crucial in the context of cancer metabolism. This is evident from studies exploring the reevaluation of drugs like lonidamine and 6-diazo-5-oxo-L-norleucine (DON) in combination as metabolic therapy for cancer (Cervantes-Madrid et al., 2015).
Mechanism of Action
Target of Action
Nor-6alpha-Oxycodol, also known as alpha-noroxycodol, is a metabolite of oxycodone . It is structurally similar to known opioids . The primary targets of this compound are likely to be the same as those of oxycodone, which primarily targets the μ-opioid receptors .
Mode of Action
As a μ-opioid receptor agonist, this compound is expected to bind to these receptors, leading to a decrease in the perception of pain
Biochemical Pathways
Oxycodone has been shown to cause an up-regulation in GABA B receptor expression in sensory neurons . These receptors are transported to their central terminals within the dorsal horn, reinforcing a presynaptic inhibition .
Pharmacokinetics
It is known that this compound is a metabolite of oxycodone . Oxycodone is primarily metabolized via cytochrome P450 (CYP) 3A-mediated N-demethylation . The metabolites derived from this pathway, including this compound, account for 45% of the dose .
Result of Action
Given its structural similarity to known opioids, it is likely to have similar effects, such as analgesia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the patient’s metabolic state, and genetic factors affecting drug metabolism. For instance, the presence of CYP3A inducers or inhibitors can substantially affect the pharmacokinetics and pharmacodynamics of oxycodone , and likely also its metabolites, including this compound.
Biochemical Analysis
Biochemical Properties
Alpha-Noroxycodol is a product of the metabolic pathway of oxycodone, which is primarily mediated by cytochrome P450 (CYP) 3A It interacts with various enzymes and proteins in the body
Cellular Effects
It is known that the central opioid effects of oxycodone, from which Alpha-Noroxycodol is derived, are governed by the parent drug, with a negligible contribution from its circulating oxidative and reductive metabolites .
Molecular Mechanism
It is known that oxycodone, the parent drug, interacts predominantly with the opioid mu-receptor . These mu-binding sites are discretely distributed in the human brain, with high densities in the posterior amygdala, hypothalamus, thalamus, nucleus caudatus, putamen, and certain cortical areas .
Metabolic Pathways
Alpha-Noroxycodol is a product of the metabolic pathway of oxycodone, which is primarily mediated by cytochrome P450 (CYP) 3A
Properties
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15/h2-3,10,12,15,18-20H,4-8H2,1H3/t10-,12+,15-,16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWOOLJUSYSBAD-NZQXGWJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(CC5)O)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4)[C@@H](O2)[C@H](CC5)O)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801344992 | |
Record name | nor-6alpha-Oxycodol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801344992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116499-16-2 | |
Record name | nor-6alpha-Oxycodol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801344992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.